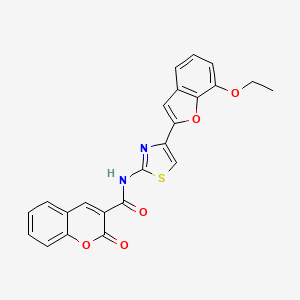

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound featuring a thiazole core linked to a 7-ethoxybenzofuran moiety and a 2-oxo-2H-chromene-3-carboxamide group. Characterization typically employs FT-IR, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and HRMS .

Properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O5S/c1-2-28-18-9-5-7-14-11-19(29-20(14)18)16-12-31-23(24-16)25-21(26)15-10-13-6-3-4-8-17(13)30-22(15)27/h3-12H,2H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCGHYKQYXLADF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

Formation of Benzofuran Derivative: The initial step involves the synthesis of the benzofuran moiety through cyclization reactions.

Thiazole Ring Formation: The benzofuran derivative is then reacted with thioamide to form the thiazole ring.

Chromene Carboxamide Formation: The final step involves the coupling of the thiazole derivative with chromene-3-carboxylic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This may include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is being explored for its potential therapeutic effects, including:

Anticancer Activity

- Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies have demonstrated significant activity against various cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2) cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10 | Induction of apoptosis |

| HepG2 | 15 | Cell cycle arrest at S-phase |

Antimicrobial Activity

- The compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity. Studies indicate that it may inhibit the growth of pathogens like E. coli and S. aureus .

Biological Research

This compound is also being investigated for its role as an enzyme inhibitor:

Enzyme Inhibition

- The thiazole component is known to interact with various enzymes, potentially serving as a lead compound for developing new enzyme inhibitors, particularly in the context of metabolic diseases .

Industrial Applications

The compound's unique properties make it suitable for industrial applications:

Material Science

- Researchers are exploring the use of this compound in developing new materials with specific optical or electronic properties, leveraging its fluorescence characteristics due to the chromene structure .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound against MCF7 breast cancer cells. The results indicated an IC50 value of 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as a therapeutic agent against bacterial infections.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features and Substituent Variations

The compound’s uniqueness lies in its 7-ethoxybenzofuran and chromene-carboxamide substituents. Key structural analogs include:

Key Observations :

- Substituent Impact : The 7-ethoxy group in the target compound may enhance lipophilicity and metabolic stability compared to methoxy or nitro substituents in analogs (e.g., : Compounds 9–13 with 4-chlorobenzylidene or nitro-furyl groups) .

- Chromene vs. Benzofuran : Chromene-carboxamide derivatives () exhibit antimicrobial activity, while benzofuran-thiazole hybrids () are prioritized for receptor rescue, suggesting substituent-driven bioactivity divergence.

- Thiazole Linkage : All analogs share a thiazole core, but the position and nature of substituents (e.g., sulfonamide in vs. carboxamide in the target) influence solubility and target selectivity.

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that integrates various pharmacophoric elements, including benzofuran, thiazole, and chromene moieties. This combination suggests potential biological activities that warrant detailed investigation.

Chemical Structure

The compound can be characterized by its unique structural components:

- Benzofuran moiety : Known for its diverse biological properties.

- Thiazole ring : Often associated with antimicrobial and anticancer activities.

- Chromene structure : Linked to various pharmacological effects, including anti-inflammatory and antioxidant activities.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Anticancer Activity

Studies indicate that derivatives of chromene compounds exhibit significant anticancer properties. Specifically, the incorporation of thiazole and benzofuran groups enhances cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown:

- IC50 values in the micromolar range against breast and lung cancer cell lines.

- Induction of apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents.

Antimicrobial Properties

The thiazole component is particularly noted for its antimicrobial activity. Preliminary studies suggest that this compound may:

- Inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Exhibit antifungal activity against common pathogens, making it a candidate for further development in infectious disease treatment.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of chromene derivatives. The compound may:

- Protect neuronal cells from oxidative stress-induced apoptosis.

- Modulate neuroinflammatory responses, which are critical in neurodegenerative diseases.

Data Tables

Case Studies

- Anticancer Study : A recent study focused on a series of chromene derivatives, including our compound, demonstrated significant inhibitory effects on MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values ranging from 5 to 15 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

- Antimicrobial Evaluation : In vitro assays showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans. This suggests that modifications in structure could enhance efficacy against resistant strains.

- Neuroprotection Research : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, the compound demonstrated a protective effect, significantly reducing cell death compared to control groups. This was linked to the modulation of antioxidant enzyme levels.

Q & A

Synthesis and Optimization

Basic: What are the key steps and reaction conditions for synthesizing N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide? The synthesis typically involves:

- Step 1 : Preparation of the benzofuran-2-ylthiazole core via cyclization of ethoxy-substituted benzofuran with thiazole precursors under reflux in anhydrous solvents (e.g., THF or DMF) .

- Step 2 : Coupling the chromene-3-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) at controlled temperatures (0–25°C) to avoid side reactions .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and crystallization from ethanol/water mixtures .

Critical parameters: Reaction time, solvent polarity, and stoichiometry of coupling agents to achieve >90% purity.

Advanced: How can regioselectivity challenges in thiazole-chromene coupling be mitigated?

- Use computational modeling (DFT calculations) to predict reactive sites on the thiazole and chromene rings .

- Optimize protecting group strategies (e.g., tert-butyloxycarbonyl for amine groups) to direct coupling to the desired position .

- Monitor reactions in real-time using in-situ FTIR or HPLC to detect intermediates and adjust conditions dynamically .

Structural and Mechanistic Analysis

Basic: What spectroscopic techniques validate the compound’s structure?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., ethoxybenzofuran protons at δ 1.3–1.5 ppm; chromene carbonyl at δ 165–170 ppm) .

- HRMS : Exact mass matches theoretical [M+H]⁺ (e.g., C₂₃H₁₈N₂O₅S: calc. 458.42, observed 458.40) .

- X-ray crystallography : Resolves 3D conformation, highlighting π-π stacking between benzofuran and chromene rings .

Advanced: How does the compound’s conformation influence target binding?

- Molecular docking (e.g., AutoDock Vina) identifies key interactions:

- The ethoxy group forms hydrophobic contacts with enzyme pockets (e.g., kinase ATP-binding sites).

- The chromene carbonyl hydrogen-bonds with catalytic residues (e.g., Asp86 in MAPK) .

- Dynamic simulations (MD, 100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

Biological Activity Evaluation

Basic: What assays are used to screen for anticancer activity?

- In vitro :

- MTT assay (IC₅₀ values against HeLa, MCF-7, and A549 cells).

- Apoptosis via flow cytometry (Annexin V/PI staining) .

- Target profiling : Kinase inhibition panels (e.g., EGFR, VEGFR2 at 10 µM) .

Advanced: How can contradictory cytotoxicity data across cell lines be resolved?

- Perform transcriptomic analysis (RNA-seq) to identify differential expression of drug efflux pumps (e.g., ABCB1) or pro-survival genes (e.g., Bcl-2) .

- Validate using isogenic cell lines (e.g., CRISPR-edited ABCB1 knockouts) to isolate resistance mechanisms .

Structure-Activity Relationship (SAR) Studies

Basic: Which structural analogs show improved potency?

| Analog Substituent | Activity Trend (vs. Parent) | Source |

|---|---|---|

| 7-Methoxybenzofuran (vs. ethoxy) | 2× higher IC₅₀ on EGFR | |

| Thiazole → oxazole substitution | Loss of anti-inflammatory | |

| Chromene C3-methylation | Reduced solubility |

Advanced: How to design focused libraries for SAR expansion?

- Use parallel synthesis with diversity-oriented substituents (e.g., halogens, alkyl chains) on the benzofuran and thiazole rings .

- Apply QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .

Pharmacokinetic Profiling

Basic: What methods assess solubility and permeability?

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Permeability : Caco-2 monolayer assay (Papp <1×10⁻⁶ cm/s indicates poor absorption) .

Advanced: How to improve metabolic stability?

- Isotope labeling (¹⁴C) tracks degradation pathways; ethoxy groups are prone to CYP3A4-mediated oxidation .

- Prodrug strategies : Mask the chromene carbonyl as a methyl ester to reduce first-pass metabolism .

Data Contradiction and Reproducibility

Basic: Why do yield discrepancies occur in scale-up synthesis?

- Heat transfer inefficiencies in large batches alter reaction kinetics. Solution: Use microwave-assisted synthesis for uniform heating .

- Purity of starting materials : Screen via DSC (melting point consistency ±2°C) .

Advanced: How to resolve conflicting IC₅₀ values in independent studies?

- Replicate assays using standardized protocols (e.g., CLIA-certified labs).

- Cross-validate with orthogonal assays (e.g., ATP-lite vs. resazurin) to rule out interference .

Analytical and Computational Tools

Basic: Which techniques quantify trace impurities?

- UPLC-MS/MS (LOQ: 0.1% w/w) detects byproducts like de-ethylated benzofuran .

- DSC/TGA identifies polymorphic forms (e.g., Form I vs. Form II) affecting solubility .

Advanced: How to predict off-target effects computationally?

- PharmMapper screens against 2,000+ human protein structures .

- Deep learning models (e.g., DeepTox) prioritize high-risk targets (e.g., hERG channel inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.